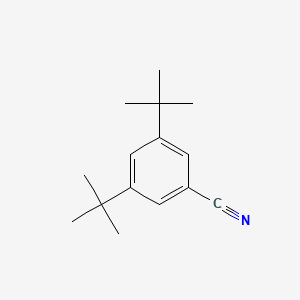

3,5-Di-tert-butylbenzonitrile

Description

Properties

IUPAC Name |

3,5-ditert-butylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPUHUILPPYYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C#N)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Di Tert Butylbenzonitrile and Its Derivatives

Established Synthetic Pathways to the 3,5-Di-tert-butylbenzonitrile Core

The synthesis of the 3,5-di-tert-butylbenzonitrile framework is primarily achieved through electrophilic aromatic substitution, particularly Friedel-Crafts alkylation. A common and direct approach involves the reaction of benzonitrile (B105546) with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method introduces the bulky alkyl groups onto the aromatic ring.

A summary of a common synthetic approach is presented below:

| Starting Material | Reagent(s) | Product | Reference |

| Benzonitrile | tert-butyl chloride, AlCl₃ | 3,5-Di-tert-butylbenzonitrile | |

| 3,5-Di-tert-butylbenzaldehyde | NH₄OAc, I₂, TBHP | 3,5-Di-tert-butylbenzonitrile | researchgate.net |

Derivatization Reactions at the Nitrile Moiety

The nitrile group of 3,5-di-tert-butylbenzonitrile is a versatile functional handle, enabling a variety of chemical transformations despite the steric hindrance imposed by the adjacent tert-butyl groups.

Iminoester Formation and Subsequent Reactivity (e.g., Pinner reaction)

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt. wikipedia.org This reaction is a classic method for converting nitriles into esters upon subsequent hydrolysis. wikipedia.orgnih.gov The reaction is typically performed by treating the nitrile with an alcohol in the presence of a strong acid, such as gaseous hydrogen chloride. organic-chemistry.org

The mechanism proceeds via protonation of the nitrile, which activates it for nucleophilic attack by the alcohol. The resulting imidate salt can be isolated or hydrolyzed in situ to yield the corresponding ester. beilstein-journals.org While the classical Pinner reaction requires harsh acidic conditions, Lewis acid-promoted variations offer a milder alternative. beilstein-journals.org For sterically hindered nitriles like 3,5-di-tert-butylbenzonitrile, the reaction rates may be slower, but the fundamental transformation remains applicable.

General Pinner Reaction Scheme:

R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺)OR']Cl⁻

[R-C(=NH₂⁺)OR']Cl⁻ + H₂O → R-COOR' + NH₄Cl

These Pinner salts are reactive intermediates that can undergo further nucleophilic additions to yield various products, including amidines (with ammonia (B1221849) or amines) and orthoesters (with excess alcohol). wikipedia.org

Transformations Leading to Heterocyclic Systems (e.g., s-tetrazines)

The nitrile functionality of 3,5-di-tert-butylbenzonitrile provides a gateway to the synthesis of nitrogen-rich heterocyclic systems, most notably 1,2,4,5-tetrazines (s-tetrazines). These compounds are of significant interest due to their applications in bioorthogonal chemistry, materials science, and coordination chemistry. nih.gov

A common route to symmetrically substituted s-tetrazines involves the reaction of a nitrile with hydrazine (B178648), often in the presence of a catalyst or promoter. mdpi.com For instance, the synthesis of 3,6-bis(4-tert-butylphenyl)-1,2,4,5-tetrazine has been achieved from 4-(tert-butyl)benzonitrile and hydrazine monohydrate in the presence of sulfur, followed by oxidation of the dihydrotetrazine intermediate. mdpi.com While direct synthesis of the highly sterically hindered 3,6-di-tert-butyl-1,2,4,5-tetrazine has been challenging, metal-catalyzed methods using nickel or zinc triflate have shown success, affording the product in moderate yields where previous attempts failed. nih.gov

Unsymmetrical s-tetrazines can also be synthesized. Solid-phase methods have been developed that allow for the synthesis of disubstituted unsymmetrical aryl or alkyl tetrazines using readily available nitriles, eliminating the formation of symmetrical byproducts. nih.gov

| Nitrile Substrate | Key Reagents | Heterocyclic Product | Reference(s) |

| 4-(tert-butyl)benzonitrile | Hydrazine monohydrate, Sulfur, NaNO₂ | 3,6-bis(4-tert-butylphenyl)-1,2,4,5-tetrazine | mdpi.com |

| Pivalonitrile | Hydrazine, Ni(OTf)₂ or Zn(OTf)₂ | 3,6-di-tert-butyl-1,2,4,5-tetrazine | nih.gov |

| Resin-supported aryl nitriles | Hydrazine hydrate, 3-mercaptopropionic acid, acceptor nitrile | Disubstituted unsymmetrical s-tetrazines | nih.gov |

Functionalization of the Aromatic Ring and tert-Butyl Substituents

Beyond the nitrile group, the aromatic ring and the tert-butyl substituents of 3,5-di-tert-butylbenzonitrile offer sites for further functionalization.

Electrophilic Aromatic Substitution on the Benzonitrile Framework

Electrophilic aromatic substitution on the 3,5-di-tert-butylbenzonitrile ring is governed by the combined directing effects of the substituents. The two tert-butyl groups are alkyl groups, which are electron-donating through induction and hyperconjugation. They are classified as activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the positions ortho and para to one tert-butyl group are either occupied by the other tert-butyl group, the nitrile group, or are the same as the positions ortho to the second tert-butyl group.

The nitrile (-CN) group, conversely, is strongly electron-withdrawing due to the polarity of the carbon-nitrogen triple bond. This makes it a deactivating group and a meta-director. libretexts.orgmnstate.edu In 3,5-di-tert-butylbenzonitrile, the positions meta to the nitrile group are occupied by the tert-butyl groups.

The sole remaining unsubstituted position on the aromatic ring (C4) is para to the nitrile group and ortho to both tert-butyl groups. The directing effects are therefore in opposition: the activating tert-butyl groups direct towards this position, while the deactivating nitrile group directs away from it. In practice, the strong deactivating nature of the nitrile group makes electrophilic aromatic substitution on this framework challenging. Reactions like nitration or halogenation, if they proceed, would be expected to occur at the C4 position, but would require harsh conditions.

Directed C-H Activation Strategies Involving tert-Butyl-Substituted Aromatics

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. ntu.edu.sg In molecules containing tert-butyl groups, these substituents can play a role in directing such reactions. While the nitrile group itself can act as a directing group for ortho C-H activation, its effectiveness can be limited. ntu.edu.sg

An alternative strategy involves using a surrogate for the nitrile group. For example, a pivalophenone N-H imine can serve as a directing group for cobalt-catalyzed C-H alkylation and arylation. rsc.org The imine group can then be readily converted back to a nitrile. This two-step sequence provides a convenient method for preparing ortho-functionalized benzonitriles. rsc.org

Coordination Chemistry and Metal Complexation with 3,5 Di Tert Butylbenzonitrile Scaffolds

Design and Synthesis of Ligands Incorporating the 3,5-Di-tert-butylphenylnitrile Moiety (e.g., 4-hydroxy-3,5-di-tert-butylbenzonitrile)

The design of ligands incorporating the 3,5-di-tert-butylphenylnitrile moiety is centered on leveraging the steric hindrance provided by the two tert-butyl groups. These bulky substituents can influence the coordination geometry of metal complexes, prevent unwanted intermolecular interactions, and enhance the stability of reactive species. The electronic properties of the phenyl ring can be further modulated by introducing functional groups, such as a hydroxyl group at the 4-position to yield 4-hydroxy-3,5-di-tert-butylbenzonitrile.

The synthesis of such ligands often begins with commercially available 2,6-di-tert-butylphenol (B90309). This precursor can be functionalized through various organic reactions. For instance, the synthesis of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the reaction of the sodium salt of 2,6-di-tert-butylphenol with carbon dioxide under pressure, a process known as the Kolbe-Schmitt reaction epo.org. A general synthetic strategy involves:

Phenolate (B1203915) Formation : Reaction of 2,6-di-tert-butylphenol with a strong base, such as sodium methoxide, to form the corresponding alkali metal phenolate epo.orggoogle.com.

Functionalization : The phenolate is then reacted with an electrophile to introduce the desired functional group. For the synthesis of the benzoic acid, this involves carboxylation with CO2 epo.org. While specific documented syntheses for 4-hydroxy-3,5-di-tert-butylbenzonitrile were not prominently available, analogous routes involving cyanating agents would be a logical synthetic approach.

The resulting functionalized benzonitrile (B105546) can then be incorporated into larger, multidentate ligand architectures, such as Schiff bases, aminophenols, or diamidobenzenes, to create chelating systems for transition metals mdpi.comresearchgate.netnih.gov. The presence of the nitrile group itself offers a potential coordination site through its nitrogen lone pair, although it is often the other functional groups on the scaffold that are designed for primary coordination.

Complexation with Transition Metals (e.g., Palladium, Rhodium)

Ligands featuring the 3,5-di-tert-butylphenyl scaffold readily form stable complexes with a variety of transition metals, including palladium and rhodium. The steric bulk of the tert-butyl groups plays a crucial role in dictating the coordination number and geometry of the metal center.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

Palladium Complexes : Palladium(II), with its d8 electron configuration, typically forms four-coordinate, square planar complexes nih.govajol.info. In complexes with bulky ligands, this geometry is often distorted ajol.inforsc.org. For example, palladium complexes with macrocyclic selenium ligands have been shown to possess a distorted square planar geometry around the palladium center rsc.org. Paramagnetic Pd(I) (d9) species can adopt four-coordinate, distorted see-saw geometries chemrxiv.org.

Rhodium Complexes : Rhodium(III) (d6) commonly forms six-coordinate, pseudo-octahedral complexes ias.ac.in. Studies on Rh(III) complexes with diamidobenzene ligands substituted with bulky aryl groups reveal how the ligand framework enforces a specific geometry. The Rh–N bond lengths in these complexes are influenced by the electronic properties of the substituents on the ligand nih.govrsc.org. For example, in a series of Rh(III) diamidobenzene complexes, the Rh-N bond lengths vary depending on the N-bound substituents, reflecting the differing donor strengths of the ligands nih.gov.

Table 1: Selected Bond Lengths in Rhodium(III) Diamidobenzene Complexes

| Complex | Substituent | Rh-N1 (Å) | Rh-N2 (Å) | Rh-C(Cp*) (avg, Å) |

|---|---|---|---|---|

| mdpi.com | -SO2Me | 2.103(2) | 2.103(2) | 2.184 |

| nih.gov | -Ph | 2.088(2) | 2.099(2) | 2.203 |

| researchgate.net | -C6H4(p-OMe) | 2.083(2) | 2.088(2) | 2.208 |

Data sourced from Hey-Hawkins et al. (2020) nih.gov

A suite of spectroscopic techniques is used to characterize these complexes in solution and the solid state.

NMR Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the ligand structure upon coordination. For diamagnetic complexes, such as those of Pd(II) and Rh(III), sharp signals are observed with chemical shifts indicative of the electronic environment nih.govnih.gov. In rhodium complexes, coupling to the ¹⁰³Rh nucleus (I = 1/2, 100% abundance) can provide valuable structural information nih.govnih.gov. For example, the ¹³C NMR spectra of cyclometallated rhodium complexes often show a characteristic doublet for the carbon atom directly bonded to the metal nih.gov.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the coordination of specific functional groups. For instance, a shift in the ν(C≡N) stretching frequency of a nitrile-containing ligand upon coordination to a metal center can confirm its involvement in bonding.

UV-Visible Spectroscopy : The electronic spectra of these complexes are often characterized by intense absorptions. These can be assigned to ligand-based π-π* transitions, or metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge-transfer bands, which provide insight into the electronic structure of the complex chemrxiv.orgias.ac.in.

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those involving Pd(I), Pd(III), or Rh(II), EPR spectroscopy is a powerful tool. The technique provides information about the distribution of the unpaired electron within the molecule through the determination of g-values and hyperfine coupling constants nih.govnsf.gov.

Exploration of Redox Non-Innocent Ligand Behavior in Derived Systems

A particularly fascinating aspect of ligands derived from scaffolds like 3,5-di-tert-butylphenol (B75145) is their potential for redox non-innocence mdpi.comresearchgate.netnih.gov. A "non-innocent" ligand can be oxidized or reduced, meaning that the redox activity of the complex is not confined to the metal center but is shared between the metal and the ligand chemistryviews.org.

Ligands such as those derived from o-aminophenols or diamidobenzenes, which can be synthesized using the 3,5-di-tert-butylphenyl moiety, are well-known examples mdpi.comnih.govnih.gov. These ligands can exist in several stable oxidation states (e.g., diamidobenzene(2-), semiquinonediimine(1-), quinonediimine(0)), effectively acting as an electron reservoir rsc.org. This makes the formal oxidation state of the coordinated metal ambiguous and gives rise to unique reactivity and physical properties mdpi.comresearchgate.net.

The ability of a non-innocent ligand to accept or donate electrons directly influences the electronic structure of the metal complex. When the ligand is oxidized or reduced, it can stabilize unusual or intermediate oxidation states of the metal center. For example, the reduction of a Rh(III) complex with a diamidobenzene ligand leads to the formation of a stable, mononuclear Rh(II) species nih.govrsc.org.

DFT calculations and spectroscopic analysis show that the unpaired electron in such a reduced complex is often delocalized over both the metal and the ligand framework. In the case of the Rh(II) metallates, DFT calculations show a major contribution (55–64%) from the rhodium d-orbitals to the spin population, confirming significant metal character in the singly occupied molecular orbital (SOMO) nih.gov. This electron delocalization is key to the unique properties of these systems.

Table 2: Experimental and Calculated g-values for Reduced Rh(II) Complexes

| Complex Anion | g1 | g2 | g3 |

|---|---|---|---|

| mdpi.com⁻ | 2.188 (2.133) | 2.115 (2.074) | 1.995 (1.984) |

| nih.gov⁻ | 2.131 (2.098) | 2.059 (2.052) | 2.000 (1.996) |

| researchgate.net⁻ | 2.108 (2.091) | 2.046 (2.049) | 2.002 (1.999) |

Experimental values are shown with calculated values in parentheses. Data sourced from Hey-Hawkins et al. (2020) nih.gov

Electrochemical Properties and Redox Activity of 3,5 Di Tert Butylbenzonitrile Analogues

Cyclic Voltammetry and Chronoamperometric Investigations

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of electroactive species. For aromatic compounds, CV can reveal the potentials at which electron transfer occurs and the stability of the resulting radical ions. In the case of 3,5-di-tert-butyl substituted aromatic systems, the electrochemical response is heavily influenced by both the electronic nature of the functional group and the steric bulk of the tert-butyl groups.

Investigations into related compounds, such as 3,5-di-tert-butyl-substituted phenols and quinones, provide valuable insights. For instance, the electrochemical oxidation of bulky phenols, including those with tert-butyl groups at the 2,4, and 6 positions, has been studied in aprotic environments. These studies show that the oxidation of the phenol or phenolate (B1203915) ion is typically an irreversible process. nih.gov The irreversibility often suggests that the initially formed radical species undergoes subsequent chemical reactions. For example, the electrochemical oxidation of 2,6-di-tert-butylphenol (B90309) leads to the formation of 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone, indicating a coupling reaction of the phenoxyl radicals. nih.gov

While specific CV curves for 3,5-Di-tert-butylbenzonitrile are not readily found, the study of tris(3,5-di-tert-butylphenyl)phosphine shows an anodic peak potential of +0.785 V (vs. Fc+/0) in acetonitrile. researchgate.net This demonstrates that the 3,5-di-tert-butylphenyl group itself is redox-active and can be oxidized electrochemically. The reduction of the nitrile group in benzonitrile (B105546) derivatives typically occurs at negative potentials and is known to be influenced by substituents on the aromatic ring. The electron-withdrawing nature of the nitrile group suggests that 3,5-Di-tert-butylbenzonitrile would undergo reduction, likely forming a radical anion.

Chronoamperometry, which monitors current as a function of time after a potential step, can be used to study the kinetics of electrode processes and diffusion of the electroactive species. For analogues of 3,5-Di-tert-butylbenzonitrile, chronoamperometric studies would be instrumental in determining diffusion coefficients and understanding the stability of the electrogenerated radical ions over time.

Analysis of Redox Potentials and Electron Transfer Mechanisms

The redox potential of a molecule is a critical parameter that reflects the ease with which it can accept or donate electrons. The presence of two electron-donating tert-butyl groups at the meta positions relative to the electron-withdrawing nitrile group in 3,5-Di-tert-butylbenzonitrile creates an interesting electronic environment. These tert-butyl groups can influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the redox potentials.

Studies on other substituted aromatic systems have shown that tert-butyl groups can raise the LUMO energy level. For example, in tetrathiafulvalene-tetraazapyrene triads, the insertion of tert-butyl groups was found to raise the LUMO level by 0.21 eV, which is attributed to a hyperconjugation effect. nih.gov An increase in the LUMO energy would make the reduction of the molecule more difficult, resulting in a more negative reduction potential. Therefore, it can be inferred that the reduction potential of 3,5-Di-tert-butylbenzonitrile would be more negative compared to unsubstituted benzonitrile.

Conversely, the electron-donating nature of the tert-butyl groups would be expected to lower the oxidation potential. However, research on tris(3,5-di-tert-butylphenyl)phosphine revealed an unexpectedly high oxidation potential, which was attributed to a more pyramidal structure induced by the bulky substituents, leading to a lowering of the HOMO energy. researchgate.net This highlights the complex interplay between electronic and steric effects in determining redox potentials.

The electron transfer mechanism for the reduction of benzonitrile derivatives typically involves the formation of a radical anion in a one-electron step. The stability of this radical anion is crucial for the reversibility of the redox process. The bulky tert-butyl groups in the 3,5-positions can sterically shield the radical anion, potentially hindering subsequent dimerization or other decomposition reactions, thereby enhancing its stability.

The following table summarizes the redox potentials of some 3,5-di-tert-butyl substituted aromatic compounds, which can serve as a reference for estimating the redox behavior of 3,5-Di-tert-butylbenzonitrile.

| Compound | Redox Process | Potential (V vs. ref) | Reference Electrode | Solvent |

| Tris(3,5-di-tert-butylphenyl)phosphine | Oxidation | +0.785 | Fc+/0 | Acetonitrile |

| 3,5-Di-tert-butyl-1,2-benzoquinone | Reduction | -0.87 (first wave) | Ag/AgCl | Acetonitrile |

| 3,5,3',5'-Tetra-tert-butyl-4,4'-diphenoquinone | Reduction | -0.72 | SCE | Dichloromethane/Methanol |

This table is for illustrative purposes and includes data from various sources on analogous compounds.

Impact of Steric Hindrance (tert-Butyl Groups) on Electron Transfer Kinetics

The kinetics of electron transfer at an electrode surface can be significantly influenced by the steric environment around the redox center. The two bulky tert-butyl groups on the benzonitrile ring are expected to play a major role in the electron transfer kinetics of 3,5-Di-tert-butylbenzonitrile.

Steric hindrance can affect the rate of heterogeneous electron transfer in several ways. Firstly, the bulky groups may hinder the molecule's ability to approach the electrode surface in an optimal orientation for efficient electron transfer. This can lead to a decrease in the standard rate constant of the electron transfer process. Studies on various organic molecules have shown that increased steric bulk around the redox-active site can slow down the charge transfer kinetics. rsc.org

Secondly, the tert-butyl groups can influence the solvation shell around the molecule. Changes in the solvation structure upon electron transfer are an important component of the activation energy barrier for the reaction, as described by Marcus theory. The bulky, nonpolar tert-butyl groups may lead to a less organized solvation shell, which could potentially lower the reorganization energy and, in some cases, facilitate faster electron transfer. However, the dominant effect is often the steric impediment to reaching the electrode surface.

Furthermore, as mentioned previously, the steric bulk can enhance the stability of the resulting radical ions by physically blocking dimerization or reactions with solvent or impurities. This increased stability of the electrogenerated species can be observed as improved reversibility in cyclic voltammetry experiments, even if the intrinsic rate of electron transfer is slower. In the context of polyaniline-based batteries, steric hindrance has been shown to prevent the attack of water molecules on the electroactive sites, leading to improved stability. researchgate.net

Application in Organic Electrochemistry and Energy Storage (e.g., Organic Electrode Materials)

Organic molecules with stable redox states are promising candidates for active materials in energy storage devices, such as rechargeable batteries. nih.gov The tunability of their redox potentials and capacities through synthetic modification is a key advantage. Aromatic nitriles are of interest in this area due to the redox activity of the nitrile group and the aromatic system.

The presence of bulky tert-butyl groups in 3,5-Di-tert-butylbenzonitrile could offer several advantages for its potential use as an organic electrode material. The enhanced stability of the radical anion, due to steric protection, is a highly desirable feature for a long-cycling battery electrode. By preventing irreversible follow-up reactions, the coulombic efficiency and capacity retention of the battery could be improved.

Moreover, the steric hindrance provided by the tert-butyl groups can prevent the close packing of the molecules in the solid state. This can create intermolecular channels that facilitate ion transport, which is essential for the charging and discharging processes in a battery. The solubility of the molecule in organic electrolytes, which is often enhanced by the presence of alkyl groups, is another important factor for certain types of organic batteries, such as redox flow batteries.

While 3,5-Di-tert-butylbenzonitrile has not been specifically reported as an electrode material, the principles of molecular design for organic batteries suggest that it possesses favorable characteristics. The ability to sustain reversible redox cycles and the inherent stability conferred by the di-tert-butyl substitution pattern make it and its analogues interesting targets for future research in the field of organic energy storage.

Radical Chemistry and Spin Systems Derived from 3,5 Di Tert Butylbenzonitrile

Generation and Stabilization of Nitrilophenoxyl Radicals

The generation of a stable phenoxyl radical from a benzonitrile (B105546) derivative first requires the presence of a hydroxyl group, typically in the para position to the nitrile. The precursor molecule, 3,5-di-tert-butyl-4-hydroxybenzonitrile, serves as the starting point for the generation of the corresponding 3,5-di-tert-butyl-4-cyanophenoxyl radical. The formation of this radical is generally achieved through oxidation of the parent phenol. Common methods for such oxidations include chemical oxidation, for instance, using reagents like lead dioxide or potassium ferricyanide, or electrochemical oxidation.

The stability of the resulting nitrilophenoxyl radical is conferred by two primary factors:

Steric Hindrance: The two bulky tert-butyl groups flanking the phenoxyl oxygen atom provide a significant steric shield. This steric congestion physically obstructs the radical center, preventing dimerization and other bimolecular decay pathways that would otherwise lead to the rapid decomposition of the radical species.

While the oxidation of 3,5-di-tert-butyl-4-hydroxybenzonitrile to its corresponding phenoxyl radical is a plausible chemical transformation, detailed studies on the isolation and long-term stability of this specific radical are not extensively documented in the available scientific literature. However, the principles of steric protection by tert-butyl groups are well-established for a wide array of other phenoxyl radicals.

Electron Spin Resonance (ESR) Spectroscopic Analysis of Radical Species

Electron Spin Resonance (ESR) spectroscopy is the most direct and powerful technique for the characterization of radical species. It provides detailed information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei. For the putative 3,5-di-tert-butyl-4-cyanophenoxyl radical, an ESR spectrum would be expected to reveal key information through its g-factor and hyperfine coupling constants (hfs).

The g-factor would be characteristic of a phenoxyl radical, typically slightly greater than that of a free electron (g = 2.0023). The hyperfine structure would arise from the coupling of the unpaired electron's spin with the spins of magnetic nuclei within the molecule. The expected hyperfine couplings for this radical would be:

Coupling to the two meta-protons on the aromatic ring.

Coupling to the nitrogen atom (14N, I=1) of the nitrile group.

Potentially smaller, long-range couplings to the protons of the tert-butyl groups.

The magnitude of these hyperfine coupling constants would provide a map of the spin density distribution. A larger coupling constant indicates a higher spin density at that particular nucleus. For instance, the 14N hyperfine coupling constant would be a direct measure of the extent of spin delocalization onto the nitrile substituent.

Design and Synthesis of Stable Biradical Systems Utilizing 3,5-Di-tert-butylphenyl Scaffolds

The 3,5-di-tert-butylphenyl scaffold is a versatile building block for the construction of more complex magnetic systems, such as stable biradicals. A biradical contains two unpaired electrons within a single molecule. The interaction between these two spins can lead to either a singlet ground state (antiferromagnetic coupling) or a triplet ground state (ferromagnetic coupling), depending on the nature of the linker connecting the two radical centers.

The design of stable biradicals based on the 3,5-di-tert-butylphenyl framework typically involves linking two of these units together. The choice of the linking group is critical in determining the magnetic properties of the resulting biradical. For instance, linking two 3,5-di-tert-butylphenyl-based radical units through a conjugated bridge can facilitate strong spin-spin communication.

While the synthesis of various biradical systems incorporating the 3,5-di-tert-butylphenyl group has been reported, the specific use of 3,5-di-tert-butylbenzonitrile as a component in the design and synthesis of such stable biradical systems is not prominently featured in the scientific literature. The incorporation of the polar nitrile group could, in principle, influence the solubility, crystal packing, and intermolecular interactions of such biradical materials.

Theoretical Insights into Spin Density Distribution and Radical Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting and understanding the properties of radical species. For the 3,5-di-tert-butyl-4-cyanophenoxyl radical, DFT calculations could provide significant insights into:

Spin Density Distribution: A calculated spin density map would visualize the delocalization of the unpaired electron across the molecule. This would show the relative spin densities on the phenoxyl oxygen, the aromatic ring carbons, and the nitrile group. This theoretical distribution could then be correlated with hypothetical ESR hyperfine coupling constants.

Radical Stability: The stability of the radical can be assessed by calculating parameters such as the bond dissociation energy (BDE) of the O-H bond in the parent phenol, 3,5-di-tert-butyl-4-hydroxybenzonitrile. A lower BDE would indicate a more stable radical product.

Geometrical Parameters: Calculations can provide the optimized geometry of the radical, showing any structural changes that occur upon oxidation of the parent phenol.

Although theoretical studies have been performed on a variety of stable radicals, including many with the 3,5-di-tert-butylphenyl scaffold, specific computational studies focused on the 3,5-di-tert-butyl-4-cyanophenoxyl radical are not widely available. Such studies would be crucial for a comprehensive understanding of its electronic structure and reactivity.

Computational and Theoretical Studies on 3,5 Di Tert Butylbenzonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. scirp.org For 3,5-Di-tert-butylbenzonitrile, DFT can be employed to determine its optimized molecular geometry and to probe its fundamental electronic properties and chemical reactivity.

Electronic Structure: Key aspects of the electronic structure that can be determined include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitation properties. nih.gov A smaller gap generally suggests higher chemical reactivity. nih.gov Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Reactivity Descriptors: DFT allows for the calculation of various global reactivity descriptors, which quantify the chemical behavior of the molecule as a whole. These descriptors are derived from the variation of energy with respect to the number of electrons and include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.

Local reactivity can be assessed using Fukui functions and dual descriptors, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov While specific DFT studies detailing these parameters for 3,5-Di-tert-butylbenzonitrile are not widely available in published literature, the methodology is well-established. For illustrative purposes, a typical output for such a study is shown in the table below.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | 2.85 eV | Resistance to charge transfer |

| Electrophilicity (ω) | 2.75 eV | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and non-covalent interactions.

Conformational Analysis: For a molecule like 3,5-Di-tert-butylbenzonitrile, the two bulky tert-butyl groups introduce significant steric hindrance, which heavily influences the molecule's preferred three-dimensional shape, or conformation. unina.it The rotation around the bonds connecting the tert-butyl groups to the benzene (B151609) ring is a key conformational variable. MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformers and the energy barriers between them. nih.gov This analysis is crucial as the molecular conformation can significantly impact its reactivity and how it interacts with other molecules.

Intermolecular Interactions: In the liquid or solid state, molecules of 3,5-Di-tert-butylbenzonitrile will interact with each other. MD simulations of a system containing many molecules can elucidate the nature of these intermolecular forces. Studies on the parent molecule, benzonitrile (B105546), have shown the importance of π-π stacking (interactions between aromatic rings) and hydrogen bonding involving the nitrogen atom of the nitrile group and hydrogen atoms on adjacent molecules. acs.orgchemrxiv.orgnih.gov For the 3,5-di-tert-butyl derivative, the bulky substituents would sterically hinder close packing and certain types of intermolecular arrangements, likely leading to different bulk properties compared to unsubstituted benzonitrile. The simulations can quantify these interactions and predict structural arrangements in condensed phases. stanford.edu

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural confirmation of compounds.

NMR Spectroscopy: Theoretical calculations, particularly using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecule. nih.govnih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules, comparing calculated shifts with experimental data can be invaluable for assigning signals and confirming the correct structure among several possibilities. researchgate.net While machine learning models are also emerging for highly accurate predictions, DFT remains a fundamental tool. doaj.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. nih.gov By performing a frequency calculation on the optimized geometry of 3,5-Di-tert-butylbenzonitrile, a theoretical IR spectrum can be generated. This simulated spectrum can be compared with an experimental one to assign specific absorption bands to particular molecular vibrations, such as the C≡N stretch of the nitrile group, C-H stretches of the tert-butyl groups, and various aromatic ring vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov The calculation yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations can help assign observed spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

A comparative table illustrating the kind of data obtained from such predictive studies for a related molecule, 3,5-dichlorobenzonitrile, is shown below. nih.gov

| Vibrational Mode (3,5-dichlorobenzonitrile) | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2236 | 2240 |

| C-C stretch (ring) | 1572 | 1575 |

| C-Cl stretch | 1115 | 1118 |

| C-H bend | 878 | 880 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES) for a reaction, chemists can understand the step-by-step process by which reactants are converted into products.

Reaction Mechanisms: For a reaction involving 3,5-Di-tert-butylbenzonitrile, computational methods can be used to propose and evaluate possible mechanistic pathways. nih.govresearchgate.net For example, in a reaction such as an electrophilic aromatic substitution, calculations can determine the relative energies of intermediates formed by attack at different positions on the ring, thus explaining the observed regioselectivity. Studies on related systems, such as the reactions of the benzonitrile radical cation with acetylene, have successfully used DFT to identify plausible product structures and reaction pathways. acs.org Similarly, theoretical studies on the Kolbe-Schmitt reaction of di-tert-butyl phenols have elucidated how thermodynamics and kinetics favor different products. researchgate.net

Transition States: A key goal in mechanistic studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.orgpressbooks.pub Transition state theory explains reaction rates based on the properties of this activated complex. wikipedia.orgyoutube.com Computational algorithms can search the PES to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. youtube.com By calculating the activation energies for competing reaction pathways, one can predict which pathway is more favorable and will lead to the major product. nih.gov This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Supramolecular Chemistry and Host Guest Interactions Involving 3,5 Di Tert Butylbenzonitrile Architectures

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly and recognition processes between molecules. wikipedia.orgmdpi.com These interactions, while significantly weaker than covalent bonds, are critical in maintaining the three-dimensional structures of large biomolecules and synthetic materials. wikipedia.org For 3,5-Di-tert-butylbenzonitrile, the key structural features—the nitrile group, the aromatic ring, and the tert-butyl groups—each contribute to its potential non-covalent interaction profile.

Hydrogen Bonding: A hydrogen bond is a highly directional interaction between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). wikipedia.orglibretexts.org The nitrile group (-C≡N) in 3,5-Di-tert-butylbenzonitrile possesses a lone pair of electrons on the nitrogen atom, making it a potential hydrogen bond acceptor. It could interact with hydrogen bond donors, such as water, alcohols, or amides. However, the molecule itself lacks a hydrogen bond donor. The presence of the bulky tert-butyl groups adjacent to the ring may sterically hinder the approach of potential donor molecules to the nitrile nitrogen, thereby influencing the strength and geometry of any possible hydrogen bonds.

Other Interactions: Van der Waals forces, particularly London dispersion forces, would be significant for this molecule due to its large, nonpolar tert-butyl groups. wikipedia.org Furthermore, the nitrile group introduces a dipole moment, allowing for potential dipole-dipole interactions.

| Interaction Type | Potential Role of 3,5-Di-tert-butylbenzonitrile | Structural Feature | Likely Constraints |

| Hydrogen Bonding | Acceptor | Nitrile Group (-C≡N) | Steric hindrance from adjacent tert-butyl groups may limit accessibility. |

| π-π Stacking | Participant | Aromatic Benzene (B151609) Ring | Severe steric hindrance from tert-butyl groups prevents close face-to-face stacking, favoring highly offset geometries if possible. |

| Van der Waals | Participant | Entire Molecule (esp. tert-butyl groups) | These forces are expected to contribute significantly to intermolecular attractions. |

| Dipole-Dipole | Participant | Nitrile Group (-C≡N) | The nitrile group provides a dipole moment for electrostatic interactions. |

Potential as Components in Molecular Recognition Systems

Molecular recognition is the specific, non-covalent binding of two or more molecules. rsc.org It is the foundation of many biological processes and a key goal in the design of synthetic host-guest systems. nih.gov A molecule's utility in a recognition system depends on its ability to present a well-defined set of interaction sites (e.g., hydrogen bond donors/acceptors, aromatic surfaces) in a specific geometric arrangement.

For 3,5-Di-tert-butylbenzonitrile, its potential as a molecular recognition component is shaped by a combination of a single, specific interaction site and significant steric directors.

Recognition Site: The primary recognition feature is the nitrile group, which can act as a specific hydrogen bond acceptor. A host molecule designed with a complementary hydrogen bond donor positioned correctly could selectively bind 3,5-Di-tert-butylbenzonitrile.

Steric Influence: The tert-butyl groups play a crucial role. They are not merely hindrances but can act as "recognition-directing" groups. They define a specific binding pocket shape that a host molecule must accommodate. A host with a cavity that is too small or improperly shaped would be unable to bind the molecule, thus imparting selectivity based on size and shape complementarity.

Therefore, 3,5-Di-tert-butylbenzonitrile could be envisioned as a guest molecule for a synthetic host (e.g., a macrocycle or a molecular cleft) designed with a pocket that is hydrophobic and large enough to encapsulate the tert-butyl groups, while also presenting a hydrogen bond donor to interact with the nitrile moiety.

Formation of Inclusion Complexes and Cage Structures

Inclusion complexes are a class of host-guest complexes where one molecule (the guest) is enclosed within the cavity of another molecule (the host), such as a cyclodextrin (B1172386) or a synthetic cage molecule. nih.govnih.govbohrium.com The formation of these complexes is driven by the favorable interactions between the host and guest and often by the release of high-energy water molecules from the host's cavity (the hydrophobic effect).

The structure of 3,5-Di-tert-butylbenzonitrile makes it a candidate for acting as a guest in such systems. The nonpolar nature of the di-tert-butylphenyl group would favor its inclusion within the hydrophobic cavity of a host molecule in an aqueous environment. For example, a large-cavity cyclodextrin might be able to accommodate the aromatic ring and potentially one of the tert-butyl groups.

The molecule could also be a component in the self-assembly of larger cage structures. If bifunctionalized derivatives were synthesized, the rigid and bulky nature of the 3,5-di-tert-butylphenyl unit could serve as a rigid panel or vertex in the construction of a larger, well-defined supramolecular cage.

Influence of Steric Bulk on Binding Affinity and Selectivity

The most defining characteristic of 3,5-Di-tert-butylbenzonitrile in a supramolecular context is the profound influence of its steric bulk. The two tert-butyl groups dominate the molecule's periphery, creating significant steric hindrance that directly impacts its binding properties.

Binding Selectivity: While often reducing affinity, steric bulk can be a powerful tool for enhancing selectivity. Selectivity is the ability of a host to bind one type of guest more strongly than another. A host molecule could be designed to selectively bind 3,5-Di-tert-butylbenzonitrile over, for example, benzonitrile (B105546) or 4-tert-butylbenzonitrile. A host with a precisely shaped cavity might have just enough space to bind 3,5-Di-tert-butylbenzonitrile but would be too large to form optimal contacts with the smaller benzonitrile, leading to weaker binding for the smaller guest. Conversely, a host with a smaller cavity might bind benzonitrile but be completely unable to accommodate the di-tert-butyl derivative. This "steric fit" is a key principle in achieving high selectivity in molecular recognition. nih.govcore.ac.uk

The table below summarizes the expected influence of the steric bulk on various binding parameters.

| Parameter | Influence of Steric Bulk | Rationale |

| Binding Affinity | Likely Decreased | Steric repulsion between the host and the tert-butyl groups can introduce an energetic penalty, weakening the overall interaction unless the host cavity is perfectly complementary. |

| Binding Selectivity | Potentially Increased | The unique size and shape requirement imposed by the tert-butyl groups can be used to design hosts that selectively bind this molecule over smaller or differently shaped analogues. |

| Binding Geometry | Highly Constrained | The steric bulk dictates the possible orientations of the guest within a host's binding site, preventing many potential binding modes and enforcing a more rigid, defined complex structure. |

Advanced Catalytic Applications and Functional Material Design

Metal Complexes as Catalysts in Organic Transformations (e.g., C-H functionalization)

The benzonitrile (B105546) moiety is a well-established coordinating and directing group in transition-metal-catalyzed reactions. The nitrogen atom's lone pair can coordinate to a metal center, while the nitrile group as a whole can act as a directing group to guide the catalyst to a specific C-H bond, enabling regioselective functionalization. The incorporation of 3,5-di-tert-butylphenyl groups into ligands or substrates can profoundly influence the outcome of these catalytic transformations.

Transition-metal-catalyzed C-H bond functionalization is a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functionalities. rsc.orgnih.gov The selectivity of these reactions is often controlled by directing groups that position the metal catalyst in proximity to a specific C-H bond. Nitrile-based directing groups have been successfully employed to achieve meta-selective C-H functionalization, a traditionally challenging transformation.

While specific examples detailing the use of 3,5-di-tert-butylbenzonitrile itself as a ligand in a metal-catalyzed C-H functionalization are not extensively documented in the reviewed literature, the principles of directed C-H activation suggest its potential utility. The bulky di-tert-butyl groups would be expected to exert significant steric influence on the metal's coordination sphere. This steric hindrance can enhance the selectivity of the reaction by favoring less-hindered C-H bonds and can also impact the stability and turnover frequency of the catalyst.

In related systems, iron-catalyzed azidation of tertiary C-H bonds has been shown to tolerate nitrile functional groups, with the regioselectivity being governed by the electronic properties of the substrate. nih.gov More electron-rich C-H bonds exhibit higher reactivity. nih.gov The electron-donating nature of the tert-butyl groups in 3,5-di-tert-butylbenzonitrile would therefore be expected to influence the reactivity of the aromatic C-H bonds in such catalytic systems.

The following table summarizes the key roles of different components in a hypothetical metal-catalyzed C-H functionalization reaction involving a 3,5-di-tert-butylbenzonitrile-containing substrate.

| Component | Role in Catalysis | Potential Influence of 3,5-Di-tert-butyl Substituents |

|---|---|---|

| Transition Metal (e.g., Pd, Rh, Fe) | Active catalytic center; facilitates C-H bond cleavage. | The steric bulk of the di-tert-butyl groups can affect the coordination geometry and accessibility of the metal center. |

| Nitrile Group | Directing group; coordinates to the metal and positions it for regioselective C-H activation. | The electronic properties of the benzonitrile ring, modulated by the tert-butyl groups, can influence the strength of the directing group effect. |

| 3,5-Di-tert-butylphenyl Moiety | Steric and electronic modifier. | Provides significant steric hindrance, potentially enhancing regioselectivity. The electron-donating nature can increase the electron density of the aromatic ring, affecting its reactivity. nih.gov |

Role in the Development of New Organic Materials with Tunable Electronic Properties

The 3,5-di-tert-butylphenyl group is a valuable building block in the design of novel organic materials with tailored electronic and photophysical properties. The bulky tert-butyl groups play a crucial role in controlling the intermolecular interactions and solid-state packing of organic molecules, which in turn dictates their bulk electronic properties.

One of the key challenges in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), is preventing aggregation-induced quenching of fluorescence. The introduction of bulky substituents like tert-butyl groups is a common strategy to mitigate this issue. researchgate.net By sterically hindering close packing of molecules in the solid state, the formation of non-emissive aggregates can be suppressed, leading to enhanced photoluminescence quantum yields. researchgate.netgdut.edu.cn

The tert-butyl groups also influence the electronic properties of the molecule through their electron-donating inductive effect. nih.gov This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is critical for optimizing charge injection and transport in electronic devices.

Research on thermally activated delayed fluorescence (TADF) emitters has shown that the addition of tert-butyl groups to the periphery of the molecule can increase the rate of reverse intersystem crossing (rISC) while decreasing the non-radiative decay rate, leading to improved performance. researchgate.net

The table below outlines the effects of incorporating the 3,5-di-tert-butylphenyl moiety into organic materials.

| Property | Effect of 3,5-Di-tert-butylphenyl Group | Application in Organic Materials |

|---|---|---|

| Solubility | Increases solubility in organic solvents due to the hydrophobic nature of the tert-butyl groups. nih.gov | Facilitates solution-based processing for device fabrication. |

| Aggregation | Reduces intermolecular aggregation and π-π stacking through steric hindrance. researchgate.net | Prevents fluorescence quenching in the solid state, leading to brighter and more efficient OLEDs. |

| Electronic Properties | Acts as an electron-donating group, raising the HOMO energy level. nih.gov | Allows for the tuning of the band gap and energy levels for optimized charge injection and transport. |

| Photoluminescence Quantum Yield (PLQY) | Can enhance PLQY by reducing non-radiative decay pathways. researchgate.net | Leads to more efficient light-emitting materials. |

Supramolecular Assemblies for Controlled Chemical Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The 3,5-di-tert-butylphenyl motif is an excellent building block for supramolecular chemistry due to its well-defined steric and electronic properties. The bulky and hydrophobic nature of the di-tert-butyl groups can be exploited to direct the self-assembly of molecules into ordered, higher-order structures. nih.gov

Molecules containing the 3,5-di-tert-butylphenyl group can self-assemble in solution or at interfaces to form a variety of supramolecular structures, such as helical polymers, networks, and capsules. unistra.frrsc.orgresearchgate.net The formation and stability of these assemblies are governed by a delicate balance of non-covalent interactions, including van der Waals forces, hydrophobic effects, and potentially hydrogen bonding or π-π stacking involving other parts of the molecule.

These well-defined supramolecular assemblies can create nano- or micro-scale environments that can be used to control chemical processes. For instance, the cavities within a supramolecular network can act as nanoreactors, confining guest molecules and influencing their reactivity and selectivity. An example of this is the formation of two-dimensional honeycomb networks by 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface, which can encapsulate guest molecules. mpg.de The steric bulk of substituents plays a critical role in defining the size and shape of these cavities.

The controlled assembly and disassembly of these supramolecular structures can be triggered by external stimuli, such as changes in temperature, solvent, or pH, allowing for the development of responsive materials and systems for controlled release or catalysis.

The following table summarizes the role of the 3,5-di-tert-butylphenyl group in the formation and function of supramolecular assemblies.

| Aspect of Supramolecular Chemistry | Role of the 3,5-Di-tert-butylphenyl Group | Potential Application |

|---|---|---|

| Self-Assembly Driver | The hydrophobic and sterically demanding nature of the group directs the spatial arrangement of molecules. nih.gov | Formation of well-defined nanostructures like fibers, vesicles, and networks. unistra.frrsc.org |

| Structural Control | The size and shape of the di-tert-butyl groups influence the packing and morphology of the resulting assembly. researchgate.net | Creation of porous materials with specific cavity sizes for molecular recognition and separation. |

| Controlled Chemical Processes | The assembled structures can create confined environments that alter reaction rates and selectivities. mpg.de | Nanoreactors for selective synthesis, and controlled release systems for drug delivery. |

Q & A

Basic Research Question

- NMR : H NMR shows aromatic protons as singlets (δ 7.5–8.0 ppm) due to symmetry, while tert-butyl groups appear as singlets at δ 1.3–1.5 ppm. C NMR confirms the nitrile carbon at ~115 ppm .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) reveals bond angles and steric effects from tert-butyl groups, with lattice parameters comparable to derivatives like 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]benzonitrile (a = 14.897 Å, b = 15.684 Å) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. 231.2 g/mol), while HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

What strategies mitigate steric hindrance during functionalization of 3,5-Di-tert-butylbenzonitrile?

Advanced Research Question

The bulky tert-butyl groups hinder electrophilic substitution. To address this:

- Directed Metalation : Use directing groups (e.g., –CN) with strong bases (LDA or LiTMP) at low temperatures (–78°C) to selectively functionalize positions ortho to nitrile .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh)) at elevated temperatures (100–120°C) .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation in SNAr reactions .

How does the electron-withdrawing nitrile group influence aromatic reactivity in 3,5-Di-tert-butylbenzonitrile?

Advanced Research Question

The –CN group deactivates the ring, making electrophilic substitution (e.g., nitration, sulfonation) challenging. However, it directs meta-substitution in Friedel-Crafts reactions. Computational studies (DFT) show increased electron deficiency at the para position relative to nitrile, favoring nucleophilic attack. Hammett constants (σ = 0.56) quantify this effect, guiding reagent selection for functionalization .

What are the critical parameters for optimizing cyanation in 3,5-Di-tert-butylbenzonitrile synthesis?

Basic Research Question

- Precursor Selection : Brominated or iodinated intermediates react efficiently with CuCN or NaCN.

- Catalysis : Pd(0) catalysts improve efficiency in cross-coupling (e.g., with Zn(CN)) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity.

- Temperature : 80–100°C balances reaction rate and byproduct suppression. Post-reaction quenching with aqueous NHCl removes excess CN .

How can computational modeling predict reaction pathways or crystallographic behavior of 3,5-Di-tert-butylbenzonitrile derivatives?

Advanced Research Question

- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular Dynamics (MD) : Simulate crystal packing (e.g., monoclinic systems) to assess intermolecular interactions (van der Waals, π-stacking) .

- Thermodynamic Studies : Phase change data (ΔsubH) for derivatives like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (ΔsubH° = 105 kJ/mol) inform sublimation purification strategies .

What role does 3,5-Di-tert-butylbenzonitrile play in designing metal-organic frameworks (MOFs) or ligands?

Advanced Research Question

The nitrile group acts as a weak-field ligand, coordinating to metals (e.g., Ag, Cu) to form porous frameworks. Steric bulk from tert-butyl groups prevents close packing, enhancing porosity. For example, Schiff base derivatives (e.g., 3-[(3,5-Di-tert-butylbenzylidene)amino]benzonitrile) form complexes with lanthanides for luminescent materials .

How are impurities like tert-butylbenzene derivatives removed during synthesis?

Basic Research Question

- Chromatography : Silica gel column with hexane/ethyl acetate (9:1) elutes less polar byproducts first.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Distillation : High-boiling tert-butyl derivatives are separated under reduced pressure (1–5 mmHg) .

Notes

- Avoid commercial sources like ; rely on peer-reviewed data from PubChem, CAS, and NIST .

- Methodological rigor is critical for reproducibility, especially in sterically hindered systems.

- Advanced questions integrate experimental and computational approaches to address challenges in synthesis and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.